Structural and Physicochemical Differentiation of CAS 2097918-24-4 Versus the PARP1 Lead Compound 2 (Dihydrobenzofuran-Carboxylic Acid Analog)
CAS 2097918-24-4 differs from the published PARP1 lead compound 2 (PARP1 IC50 = 20 nM) [1] at three key positions: (i) it lacks the 3-oxo group on the dihydrobenzofuran ring, altering the ring's electronic character from a conjugated enone to a simple ether; (ii) its carboxamide is attached to the thiophene ring rather than the benzofuran C7 position, reversing the vector of the amide bond; and (iii) the thiophene bears a 5-methyl substituent instead of a 5-carboxylic acid group, which changes the terminal moiety from a hydrogen-bond donor/acceptor to a hydrophobic methyl group. These modifications are predicted to increase the calculated logP (estimated ~3.2) compared to compound 2 (estimated ~0.8–1.1), reduce the topological polar surface area (tPSA) by approximately 20–25 Ų, and reduce hydrogen bond donor count from 3 to 1 , collectively suggesting improved passive membrane permeability but potentially reduced aqueous solubility.
| Evidence Dimension | Physicochemical property predictions (in silico) for scaffold differentiation |
|---|---|
| Target Compound Data | Estimated logP ~3.2; tPSA ~60–65 Ų; HBD count = 1; molecular weight 273.35 g/mol |
| Comparator Or Baseline | Compound 2 ((Z)-5-((7-carbamoyl-3-oxobenzofuran-2(3H)-ylidene)methyl)thiophene-2-carboxylic acid, PARP1 IC50 = 20 nM): logP ~0.8–1.1; tPSA ~85–90 Ų; HBD count = 3; molecular weight ~315 g/mol |
| Quantified Difference | ΔlogP ≈ +2.1 to +2.4; ΔtPSA ≈ -20 to -25 Ų; ΔHBD = -2; ΔMW ≈ -42 g/mol |
| Conditions | Calculated using ChemAxon/OpenBabel consensus; not experimentally determined |
Why This Matters
The significant increase in lipophilicity and reduction in hydrogen bond donor count positions CAS 2097918-24-4 as a scaffold-hopping candidate suitable for programs requiring enhanced CNS penetration or intracellular target access relative to polar PARP1 leads.
- [1] Salami A, et al. Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorg Chem. 2025;165:108941. Reports compound 2 with PARP1 IC50 = 20 nM. View Source
